molecular formula C15H32O B12626011 4-Methoxy-3-methyltridecane CAS No. 920753-74-8

4-Methoxy-3-methyltridecane

Katalognummer: B12626011
CAS-Nummer: 920753-74-8
Molekulargewicht: 228.41 g/mol
InChI-Schlüssel: DCZSLOFUCQVVQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-methyltridecane is an organic compound with the molecular formula C15H32O It is a derivative of tridecane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyltridecane typically involves the alkylation of tridecane with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-methyltridecane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-3-methyltridecanoic acid.

    Reduction: Formation of 4-hydroxy-3-methyltridecane.

    Substitution: Formation of various substituted tridecanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-methyltridecane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylation and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-methyltridecane involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxytridecane: Lacks the methyl group, resulting in different chemical properties.

    3-Methyltridecane: Lacks the methoxy group, affecting its reactivity and applications.

    4-Hydroxy-3-methyltridecane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness

4-Methoxy-3-methyltridecane is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

920753-74-8

Molekularformel

C15H32O

Molekulargewicht

228.41 g/mol

IUPAC-Name

4-methoxy-3-methyltridecane

InChI

InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(16-4)14(3)6-2/h14-15H,5-13H2,1-4H3

InChI-Schlüssel

DCZSLOFUCQVVQL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C(C)CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.